molecular formula C18H18N4O3 B2990777 (6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034367-15-0

(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2990777
CAS No.: 2034367-15-0
M. Wt: 338.367
InChI Key: IJEUBUIBYIBYMC-UHFFFAOYSA-N
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Description

“(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H21N3O2 . It has a molecular weight of 335.4 g/mol . The compound is characterized by a 2D structure and a 3D conformer .


Molecular Structure Analysis

The compound has a complex structure that includes an indole ring, a pyridazin ring, and a pyrrolidin ring . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .


Physical and Chemical Properties Analysis

This compound has several computed properties, including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . It also has a Topological Polar Surface Area of 58.2 Ų and a Heavy Atom Count of 25 .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds like BIIB021, a synthetic HSP90 inhibitor, sheds light on the metabolism and excretion processes of complex molecules, offering insights into their potential therapeutic applications. Such studies, conducted in rats, dogs, and humans, reveal extensive metabolism through processes like hydroxylation, O-demethylation, and glutathione conjugation. Understanding these pathways is crucial for assessing the safety and efficacy of novel therapeutic agents (Lin Xu et al., 2013).

Toxicology and Safety Assessment

Toxicological assessments, such as those conducted on MAM-2201, a synthetic cannabinoid, help determine the safety profile of new chemical entities. These studies provide vital data on the distribution, concentration, and potential toxic effects of compounds within the human body, informing safety guidelines and regulatory decisions (Takeshi Saito et al., 2013).

Analytical Techniques for New Psychoactive Substances

The development and application of advanced analytical techniques, such as 1H NMR spectroscopy and LC-MS/MS, for the identification and characterization of new psychoactive substances (NPS) are essential for resolving complex toxicological cases. Such methodologies enable the accurate identification of unknown compounds and their metabolites, facilitating forensic and clinical toxicology investigations (A. Ameline et al., 2019).

Clinical Applications and Drug Development

The exploration of receptor antagonists, such as mGlu1 and mGlu5 receptor antagonists, in negatively reinforced learning paradigms offers a glimpse into the therapeutic potential of chemically complex molecules. These studies contribute to our understanding of the molecular mechanisms underlying cognitive processes and psychiatric disorders, paving the way for the development of novel treatments (A. Gravius et al., 2005).

Future Directions

While specific future directions for this compound are not mentioned in the literature, indole derivatives, in general, have been highlighted for their potential in the treatment of various disorders . Therefore, further exploration and development of this compound could be a potential area of interest.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-5-4-12-9-16(20-15(12)10-13)18(23)22-8-6-14(11-22)25-17-3-2-7-19-21-17/h2-5,7,9-10,14,20H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEUBUIBYIBYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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